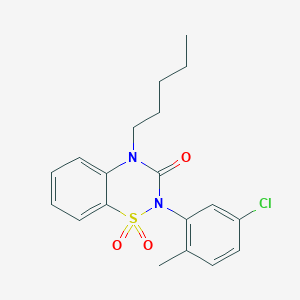![molecular formula C9H10F3N3O B12263179 2-{[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxy}pyrazine](/img/structure/B12263179.png)
2-{[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxy}pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxy}pyrazine is a synthetic organic compound characterized by the presence of a trifluoroethyl group attached to an azetidine ring, which is further connected to a pyrazine ring through an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxy}pyrazine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution reactions using reagents like trifluoroethyl iodide or trifluoroethyl bromide.
Coupling with Pyrazine: The final step involves coupling the azetidine derivative with pyrazine through an ether linkage, often facilitated by base-catalyzed reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-{[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxy}pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrazine and azetidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated compounds.
Aplicaciones Científicas De Investigación
2-{[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxy}pyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-{[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxy}pyrazine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The azetidine and pyrazine rings may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoroethyl pyrazine: Similar in structure but lacks the azetidine ring.
Azetidine-3-yl pyrazine: Similar but without the trifluoroethyl group.
Trifluoroethyl azetidine: Contains the trifluoroethyl and azetidine moieties but lacks the pyrazine ring.
Uniqueness
2-{[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxy}pyrazine is unique due to the combination of the trifluoroethyl group, azetidine ring, and pyrazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H10F3N3O |
|---|---|
Peso molecular |
233.19 g/mol |
Nombre IUPAC |
2-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxypyrazine |
InChI |
InChI=1S/C9H10F3N3O/c10-9(11,12)6-15-4-7(5-15)16-8-3-13-1-2-14-8/h1-3,7H,4-6H2 |
Clave InChI |
VHEKWUAZZSURNL-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1CC(F)(F)F)OC2=NC=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one](/img/structure/B12263111.png)
![8-cyclopentyl-5-methyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12263115.png)
![N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B12263123.png)
![2-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12263126.png)
![2-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12263128.png)
![4-Methoxy-6-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B12263139.png)
![5-chloro-N-[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B12263148.png)
![2-({1-[2-(Methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B12263155.png)
![N-(5-chloro-2-methoxyphenyl)-4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carboxamide](/img/structure/B12263162.png)
![3-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B12263167.png)
![2-Tert-butyl-4-[4-(cyclopropanesulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B12263171.png)

![2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-1,3-benzoxazole](/img/structure/B12263190.png)
